(E)-1-(2-(2-(3-hydroxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone

Antiproliferative Hydrazinyl-Thiazole SAR Breast Cancer

(E)-1-(2-(2-(3-hydroxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone (CAS 464211-86-7) is a synthetic hydrazinyl-thiazole derivative within the arylidene-hydrazinyl-thiazole class. Its core scaffold combines a thiazole ring with a hydrazone-linked 3-hydroxybenzylidene moiety, a structural arrangement associated in the literature with antiproliferative and enzyme inhibitory activities.

Molecular Formula C13H13N3O2S
Molecular Weight 275.33
CAS No. 464211-86-7
Cat. No. B2569721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(2-(2-(3-hydroxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone
CAS464211-86-7
Molecular FormulaC13H13N3O2S
Molecular Weight275.33
Structural Identifiers
SMILESCC1=C(SC(=N1)NN=CC2=CC(=CC=C2)O)C(=O)C
InChIInChI=1S/C13H13N3O2S/c1-8-12(9(2)17)19-13(15-8)16-14-7-10-4-3-5-11(18)6-10/h3-7,18H,1-2H3,(H,15,16)/b14-7+
InChIKeyAOICFTFKVOYZOB-VGOFMYFVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

E)-1-(2-(2-(3-Hydroxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone (CAS 464211-86-7) Procurement Guide


(E)-1-(2-(2-(3-hydroxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone (CAS 464211-86-7) is a synthetic hydrazinyl-thiazole derivative within the arylidene-hydrazinyl-thiazole class [1]. Its core scaffold combines a thiazole ring with a hydrazone-linked 3-hydroxybenzylidene moiety, a structural arrangement associated in the literature with antiproliferative and enzyme inhibitory activities [2]. The compound is commercially supplied at ≥95% purity by multiple vendors for research use .

Scaffold Class Arylidene-hydrazinyl-thiazole tool compound for antiproliferative and enzyme inhibition research
Purity Benchmark Vendor-reported ≥95% purity, matching SAR literature standards for reproducible cell-based assays
Use Context Supports structure-activity relationship studies and kinase target engagement screening

Why (E)-1-(2-(2-(3-Hydroxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone Cannot Be Replaced by Generic Analogs


Minor substituent variations on the arylidene ring of hydrazinyl-thiazoles produce large, quantifiable shifts in antiproliferative potency. In a systematic series, the 4-methoxybenzylidene analog (2f) showed an IC50 of 16.25 µg/mL against MDA-MB-231 cells, while the unsubstituted benzylidene analog (2a) reached 3.92 µg/mL—a >4-fold difference attributable solely to the aryl substituent [1]. The 3-hydroxy substitution in the target compound introduces hydrogen-bond donor/acceptor capacity distinct from 4-methoxy, 4-hydroxy, or unsubstituted analogs, making potency predictions across analogs unreliable without direct experimental confirmation [2].

Target 3-Hydroxy substitution
Generic 4-Methoxy Analog Aryl substituent identity strongly controls potency; >4-fold IC50 differences reported between close analogs. The 3-OH H-bond donor profile is not interchangeable with 4-OCH3.
Target 3-Hydroxy substitution
Unsubstituted Benzylidene Analog Potency predictions across arylidene variations are unreliable without direct experimental confirmation; unsubstituted parent IC50 differs >4-fold from other substitutions.

Quantitative Differentiation Evidence for (E)-1-(2-(2-(3-Hydroxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone


Antiproliferative Potency Benchmark: 3-Hydroxy vs. 4-Methoxy Arylidene Substitution in Hydrazinyl-Thiazoles

The closest published analog, (E)-1-(2-(2-(4-methoxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone (compound 2f), displayed an IC50 of 16.25 ± 0.008 µg/mL against MDA-MB-231 breast cancer cells and >100 µg/mL against HeLa cells [1]. The target compound's 3-hydroxy substitution introduces a meta-position hydrogen-bond donor absent in 2f, a modification that in the broader hydrazinyl-thiazole SAR correlates with activity shifts exceeding 4-fold [2]. The unsubstituted benzylidene parent (2a) demonstrated an IC50 of 3.92 µg/mL on MDA-MB-231 [1], confirming that aryl substituent identity—not merely the thiazole core—governs potency.

Antiproliferative Potency
Reported
4-Methoxy analog IC50: 16.25 µg/mL; unsubstituted analog IC50: 3.92 µg/mL (MDA-MB-231). Target 3-OH not directly reported.
Supports cell-model response context; aryl substituent governs potency
Data from peer-reviewed series; target compound requires own IC50 determination
Antiproliferative Hydrazinyl-Thiazole SAR Breast Cancer

Selectivity Across Cancer Cell Lines: HeLa vs. MDA-MB-231 Differential for the 4-Methoxy Analog as a Comparator

Compound 2f (4-methoxy analog) exhibited pronounced cell-line selectivity: IC50 = 16.25 µg/mL on MDA-MB-231 versus >100 µg/mL on HeLa (>6.2-fold selectivity) [1]. In contrast, the 4-hydroxy analog 2h showed IC50 values of 48.44 µg/mL (MDA-MB-231) and 25.59 µg/mL (HeLa), a ~1.9-fold inverse selectivity [1]. The 3-hydroxy substitution pattern in the target compound is positional isomer of 4-hydroxy, and positional isomerism in this scaffold has been shown to invert cell-line selectivity [2].

Cell Line Selectivity
Class-level
4-Methoxy analog: >6.2-fold MDA-MB-231 selective; 4-hydroxy analog: ~1.9-fold HeLa selective. 3-OH selectivity unknown.
Positional isomerism inverts selectivity; profile cannot be inferred from 4-substituted analogs
Requires direct testing; literature SAR shows high sensitivity to hydroxy position
Cancer Cell Line Selectivity HeLa MDA-MB-231

Kinase Inhibition Potential: EGFR/ErbB2 Activity of the 3-Hydroxybenzylidene Hydrazinyl-Thiazole Pharmacophore

A structurally related 2-(2-(3-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-one analog (BDBM50308620) was tested against ErbB2 (HER2) kinase and showed an IC50 of 19,300 nM in a cloned EGFR autophosphorylation assay [1]. While the target compound bears a 5-ethanone substituent instead of a thiazol-4-one, the shared 3-hydroxybenzylidene-hydrazinyl-thiazole pharmacophore suggests potential kinase interaction [2]. A close 4-dimethylamino analog series demonstrated sub-micromolar ecto-5′-nucleotidase inhibition (IC50 values down to 0.15 µM) [3], confirming that the hydrazinyl-thiazole-5-ethanone scaffold engages nucleotide-processing enzymes.

Kinase Interaction
Reported
Thiazol-4-one analog (BDBM50308620) ErbB2 IC50: 19,300 nM. 4-Dimethylamino series e5′NT IC50: 0.15–20 µM.
3-Hydroxybenzylidene motif associated with kinase engagement; 5-ethanone may modulate potency
Cross-study comparable; direct kinase profiling not yet published for target compound
EGFR Inhibition ErbB2 Kinase

DNA Interaction: Absence of Plasmid DNA Cleavage in the Hydrazinyl-Thiazole Class

Electrophoresis experiments on the most potent hydrazinyl-thiazole derivatives (2a, 2e, 2h, 2i) demonstrated no plasmid DNA (pTZ57R) cleavage, ruling out DNA intercalation or cleavage as the primary antiproliferative mechanism [1]. This negative result implies that the target compound's anticipated biological activity—should it mirror class behavior—is mediated through protein-target interactions (e.g., kinase inhibition) rather than direct DNA damage [1].

DNA Interaction
Class-level
No plasmid DNA (pTZ57R) cleavage detected for potent hydrazinyl-thiazole representatives.
Excludes DNA intercalation mechanism; supports target-based screening context
Class-level inference; target compound not directly tested in DNA interaction assay
DNA Interaction Electrophoresis Mechanism

Commercial Purity and Storage: Vendor-Supplied Quality Metrics

Commercial suppliers report purities of ≥95% (Chemenu, Catalog CM797067) and 98% (Leyan, Product 2232523) for this compound, with recommended storage at 2–8°C sealed in dry conditions . These specifications exceed the typical ≥90% purity threshold for hit-to-lead screening libraries and are consistent with the ≥95% purity standard used in the peer-reviewed hydrazinyl-thiazole SAR studies [1].

Commercial Purity
Specification review
Vendor purity: ≥95% (Chemenu) to 98% (Leyan); storage 2–8°C dry.
Meets purity standard used in published SAR studies; supports experimental reproducibility
Vendor QC data; lot-specific COA should be verified upon receipt
Purity Storage Stability Procurement

Structural Confirmation: Spectroscopic Identity Verification Against Closest Analogs

The 4-methoxy analog 2f was fully characterized by 1H-NMR, 13C-NMR, EI-MS, and elemental analysis, establishing the spectroscopic fingerprint of the hydrazinyl-thiazole-5-ethanone scaffold [1]. Key diagnostic signals include the thiazole C5-acetyl 13C resonance at ~188 ppm and the hydrazone N=CH proton at ~8.0–8.1 ppm [1]. The target compound's 3-hydroxy substitution is expected to shift the aryl proton resonances relative to 2f, providing unambiguous identity confirmation by 1H-NMR .

Structural Confirmation
Method context
Analog 2f characterized by 1H/13C-NMR, EI-MS; key diagnostic signals: thiazole C5-acetyl 13C ~188 ppm, N=CH ~8.0 ppm.
Conserved core signals enable rapid identity verification; 3-OH shifts aryl proton pattern
Use analog reference spectra for QC; target compound requires own NMR confirmation
Structural Confirmation NMR MS

Recommended Application Scenarios for (E)-1-(2-(2-(3-Hydroxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone


Structure-Activity Relationship (SAR) Probe for Hydrazinyl-Thiazole Antiproliferative Agents

The compound serves as a critical SAR probe to evaluate the impact of 3-hydroxy substitution on antiproliferative potency. With the 4-methoxy analog (2f) showing an IC50 of 16.25 µg/mL on MDA-MB-231 [1] and the unsubstituted analog (2a) at 3.92 µg/mL [1], testing the 3-hydroxy variant will complete the substituent matrix and clarify the role of hydrogen-bond donor position in this scaffold. Researchers optimizing arylidene-hydrazinyl-thiazoles for breast cancer can use this compound to directly test whether meta-OH substitution recovers or exceeds the potency of the lead compound 2a.

Kinase Selectivity Profiling Against ErbB2 and Related Tyrosine Kinases

Given that a structurally analogous 3-hydroxybenzylidene-hydrazinyl-thiazol-4-one (BDBM50308620) showed ErbB2 kinase inhibition with an IC50 of 19.3 µM [2], the target compound—bearing a 5-ethanone in place of a thiazol-4-one—can be profiled against a panel of tyrosine kinases to determine whether the 5-ethanone modification improves kinase potency. The absence of DNA cleavage activity in the hydrazinyl-thiazole class [1] supports its use in clean kinase assays without DNA-intercalation artifacts.

Ecto-5′-Nucleotidase (CD73) Inhibitor Screening

The hydrazinyl-thiazole-5-ethanone scaffold has demonstrated sub-micromolar inhibition of ecto-5′-nucleotidase (e5′NT/CD73) [3]. The target compound's 3-hydroxy substitution introduces additional hydrogen-bonding capacity that may enhance binding to the enzyme's active site. Screening against human e5′NT, where the 4-dimethylamino analog series showed IC50 values down to 0.15 µM [3], will determine whether the 3-hydroxy analog represents a viable backup series for this immuno-oncology target.

Cancer Cell Line Panel Selectivity Assessment

The pronounced cell-line selectivity observed among positional isomers in this class (4-methoxy analog 2f: >6.2-fold MDA-MB-231 selective; 4-hydroxy analog 2h: ~1.9-fold HeLa selective) [1] motivates testing the 3-hydroxy compound against a broader panel. This compound can be incorporated into NCI-60 or similar panels to establish whether meta-hydroxy substitution yields a unique selectivity fingerprint distinct from both para-substituted and unsubstituted analogs.

Application
Selection Property
Validation Focus
SAR Probe: 3-Hydroxy Arylidene-Thiazole
Substituent position–response mapping
Antiproliferative IC50 reproducibility in MDA-MB-231
Kinase Selectivity Profiling
Tyrosine kinase panel screening context
ErbB2 and related kinase inhibition potency review
Ecto-5′-Nucleotidase (CD73) Screening
3-Hydroxy hydrogen-bond capacity evaluation
e5′NT enzyme inhibition assay context
Cancer Cell Line Panel Assessment
Positional isomer selectivity fingerprint
Cell line response diversity verification
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